molecular formula C6H14ClNO3 B2659342 (3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride CAS No. 2343964-07-6

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride

Cat. No.: B2659342
CAS No.: 2343964-07-6
M. Wt: 183.63
InChI Key: BDPZPOXENHKTCI-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.

    Methoxylation: Introduction of the methoxy group at the appropriate position using reagents such as methanol and a suitable catalyst.

    Amination: Introduction of the amino group through reductive amination or other suitable methods.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino acids or ethers.

Scientific Research Applications

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Biochemistry: Studied for its role in enzyme-substrate interactions and metabolic pathways.

    Organic Synthesis: Utilized as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.

    Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Amino-4-hydroxypentanoic acid;hydrochloride
  • (3R,4R)-3-Amino-4-ethoxypentanoic acid;hydrochloride
  • (3R,4R)-3-Amino-4-propoxypentanoic acid;hydrochloride

Uniqueness

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and as a research tool in studying enzyme mechanisms and metabolic pathways.

Properties

IUPAC Name

(3R,4R)-3-amino-4-methoxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(10-2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZPOXENHKTCI-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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